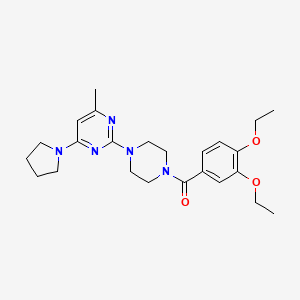
(3,4-Diethoxyphenyl)(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the piperazine intermediate: The initial step involves the reaction of 3,4-diethoxybenzoyl chloride with piperazine to form 4-(3,4-diethoxybenzoyl)piperazine.
Pyrimidine ring formation: The next step involves the reaction of the piperazine intermediate with 4-methyl-6-chloropyrimidine under basic conditions to form the desired pyrimidine ring.
Introduction of the pyrrolidine group: Finally, the compound is reacted with pyrrolidine to introduce the pyrrolidin-1-yl group at the 6-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
2-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an inhibitor of specific enzymes.
Biological Research: The compound is used in studies related to its interaction with biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of piperazine derivatives on cellular processes.
Industrial Applications: Potential use in the development of new materials and as a precursor in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of dipeptidyl peptidase IV, leading to increased levels of incretin hormones and improved glycemic control.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide:
3,3-Difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone: Another piperazine derivative studied for its inhibitory effects on dipeptidyl peptidase IV.
Uniqueness
2-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both diethoxybenzoyl and pyrrolidinyl groups. This unique structure may confer distinct biological activities and pharmacological properties compared to other piperazine derivatives.
属性
分子式 |
C24H33N5O3 |
|---|---|
分子量 |
439.6 g/mol |
IUPAC 名称 |
(3,4-diethoxyphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H33N5O3/c1-4-31-20-9-8-19(17-21(20)32-5-2)23(30)28-12-14-29(15-13-28)24-25-18(3)16-22(26-24)27-10-6-7-11-27/h8-9,16-17H,4-7,10-15H2,1-3H3 |
InChI 键 |
PPNFGFZEEMBUQP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


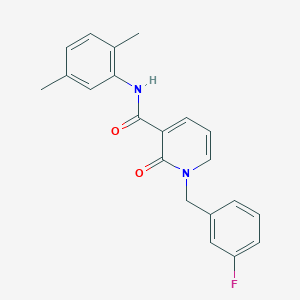
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide](/img/structure/B14969814.png)
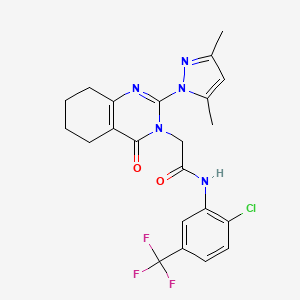
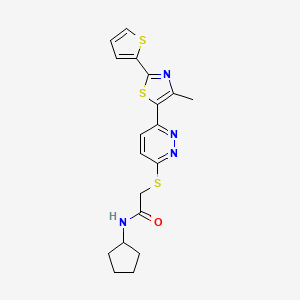



![1,1'-[3-(4-chlorophenyl)-6-(thiophen-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14969856.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14969863.png)
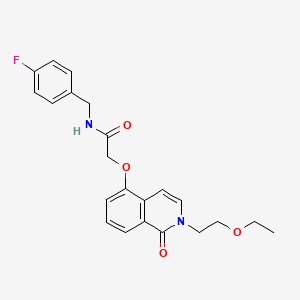
![1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-3-carboxamide](/img/structure/B14969869.png)
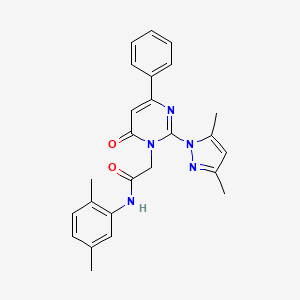
![4-{6-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B14969879.png)

